molecular formula C15H11FN4O4 B12449223 5,5'-[(4-Fluorophenyl)methanediyl]dipyrimidine-4,6-diol CAS No. 6171-00-2

5,5'-[(4-Fluorophenyl)methanediyl]dipyrimidine-4,6-diol

Cat. No.: B12449223
CAS No.: 6171-00-2
M. Wt: 330.27 g/mol
InChI Key: UNNVKHGRUUCDGC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-[(4-Fluorophenyl)methanediyl]dipyrimidine-4,6-diol typically involves the condensation of 4-fluorobenzaldehyde with pyrimidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,5’-[(4-Fluorophenyl)methanediyl]dipyrimidine-4,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5’-[(4-Fluorophenyl)methanediyl]dipyrimidine-4,6-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,5’-[(4-Fluorophenyl)methanediyl]dipyrimidine-4,6-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-[(4-Fluorophenyl)methanediyl]dipyrimidine-4,6-diol is unique due to the presence of both fluorophenyl and dipyrimidine structures, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, making it a valuable compound in various research applications .

Properties

CAS No.

6171-00-2

Molecular Formula

C15H11FN4O4

Molecular Weight

330.27 g/mol

IUPAC Name

5-[(4-fluorophenyl)-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)methyl]-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C15H11FN4O4/c16-8-3-1-7(2-4-8)9(10-12(21)17-5-18-13(10)22)11-14(23)19-6-20-15(11)24/h1-6,9H,(H2,17,18,21,22)(H2,19,20,23,24)

InChI Key

UNNVKHGRUUCDGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=C(N=CNC2=O)O)C3=C(N=CNC3=O)O)F

solubility

>49.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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